molecular formula C19H20Br2N2O2S B2764071 1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1107547-50-1

1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2764071
CAS No.: 1107547-50-1
M. Wt: 500.25
InChI Key: DIPXSEMCZICSDS-UHFFFAOYSA-M
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Description

1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex chemical entity designed for advanced research and development applications. This compound features a fused imidazo[2,1-b][1,3]thiazine core, a structural motif present in compounds investigated for their potential biological activities . The molecular structure is further characterized by a 4-bromophenyl substituent and a 4-methoxyphenyl group attached to a hydroxy moiety, contributing to its unique steric and electronic properties. While specific pharmacological data for this compound is proprietary, scientific literature indicates that related imidazo[2,1-b][1,3]thiazine derivatives are being synthesized and evaluated as potential antimicrobial agents . The presence of the bromo and methoxy functional groups makes this compound a valuable intermediate for further chemical exploration, including structure-activity relationship (SAR) studies and the synthesis of more complex molecules for high-throughput screening. This product is intended for use by qualified researchers in controlled laboratory settings. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN2O2S.BrH/c1-24-17-9-3-14(4-10-17)19(23)13-21(16-7-5-15(20)6-8-16)18-22(19)11-2-12-25-18;/h3-10,23H,2,11-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPXSEMCZICSDS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=C(C=C4)Br)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22BrN2O2C_{20}H_{22}BrN_2O_2, with a molecular weight of 482.2 g/mol. The structure features a bromophenyl and methoxyphenyl group that may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H22BrN2O2
Molecular Weight482.2 g/mol
CAS Number1101751-82-9

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit telomerase activity with an IC50 value of 0.19 µM, which is notably effective compared to other compounds in the same category . The inhibition of telomerase is crucial as it plays a key role in the immortality of cancer cells.

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. It was synthesized alongside other thiazole derivatives and tested for their efficacy against seizures. The results demonstrated promising anticonvulsant activity, suggesting potential therapeutic applications in epilepsy treatment .

Cytotoxic Effects

In vitro studies have shown that the compound induces cytotoxic effects on various cancer cell lines. For instance, it was tested against T47D breast cancer cells and exhibited an IC50 value of 45 µM. The mechanism of action involved inducing apoptosis by decreasing Bcl-2 expression levels, which is pivotal in regulating cell survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Telomerase Inhibition : By inhibiting telomerase activity, the compound prevents cancer cells from maintaining their telomeres, leading to cell death.
  • Apoptosis Induction : The downregulation of anti-apoptotic proteins like Bcl-2 promotes apoptosis in cancer cells.
  • Anticonvulsant Mechanism : Although the precise mechanism remains under investigation, it is believed that the compound interacts with neuronal pathways to exert its anticonvulsant effects.

Case Study 1: Anticancer Efficacy

A notable study focused on the anticancer efficacy of the compound against various human cancer cell lines. It was found to have a selective cytotoxic effect on breast cancer cells while sparing normal cells. This selectivity underscores its potential as a targeted therapy in oncology.

Case Study 2: Anticonvulsant Properties

In another study assessing the anticonvulsant properties, the compound was administered in animal models subjected to induced seizures. The results indicated a significant reduction in seizure frequency and duration compared to control groups, highlighting its therapeutic potential in managing epilepsy.

Comparison with Similar Compounds

Substituent Modifications on Aromatic Rings

Table 1: Substituent Effects on Phenyl Groups
Compound R1 (Position 1) R2 (Position 3) Key Differences vs. Target Compound Reference
Target Compound 4-Bromophenyl 4-Methoxyphenyl Reference standard
1-(4-Chlorophenyl)-... bromide 4-Chlorophenyl 4-Methoxyphenyl Smaller, less polar Cl vs. Br; reduced steric hindrance
1-(2,3-Dimethylphenyl)-... bromide 2,3-Dimethylphenyl 4-Ethoxyphenyl Steric hindrance from methyl groups; ethoxy (longer chain) increases lipophilicity
5-(4-Fluorophenyl)-... bromide 4-Fluorophenyl Phenyl High electronegativity of F enhances polarity; thiazolium core (5-membered)
1-(4-Nitrophenyl)-... bromide 4-Nitrophenyl 4-Nitrophenyl Strong electron-withdrawing NO₂ group; alters electronic environment

Key Observations :

  • Alkoxy Groups : The 4-methoxy group in the target compound improves solubility via electron donation, whereas ethoxy (in ) increases lipophilicity, affecting membrane permeability .

Core Ring System Variations

Table 2: Heterocyclic Core Modifications
Compound Core Structure Saturation Functional Groups Reference
Target Compound Imidazo[2,1-b][1,3]thiazinium Partially saturated (3,5,6,7-tetrahydro) Hydroxy (-OH)
5-(4-Fluorophenyl)-... bromide Imidazo[2,1-b][1,3]thiazolium Partially saturated (3,5,6-tetrahydro) None
3-(4-Methoxyphenyl)-... hydrobromide Imidazo[2,1-b][1,3]thiazolium Partially saturated (5,6-dihydro) Methyl (-CH₃)

Key Observations :

  • Thiazinium vs. Thiazolium : The 6-membered thiazinium core in the target compound reduces ring strain and allows conformational flexibility compared to 5-membered thiazolium derivatives .
  • Saturation : Partial saturation (tetrahydro) in the target compound enhances stability and modulates planarity, influencing π-π stacking interactions .

Functional Group Contributions

  • Hydroxy (-OH) Group : Unique to the target compound, this group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature absent in methyl- or ethoxy-substituted analogs .
  • Counterion Effects : All compared compounds use bromide, ensuring similar ionic strength and solubility profiles.

Bioactivity and Computational Insights

  • Structure-Activity Relationships (SAR): demonstrates that structural similarities correlate with bioactivity profiles. For example, electron-withdrawing groups (e.g., Br, NO₂) may enhance binding to targets like kinases or GPCRs .

Q & A

What are the recommended synthetic routes for preparing 1-(4-bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide, and how can reaction conditions be optimized?

Basic Research Question
A scalable synthesis involves reacting 2-bromo-1-(4-bromophenyl)ethanone with thiosemicarbazides in ethanol under ambient conditions (1–2 hours stirring), followed by recrystallization from hot ethanol to achieve high yields . Optimization can employ Design of Experiments (DoE) methodologies to statistically model variables like temperature, solvent ratios, and reaction time, as demonstrated in flow-chemistry syntheses of structurally complex heterocycles .

How can crystallographic data for this compound be processed to resolve structural ambiguities, particularly in cases of disordered atoms or non-planar ring systems?

Advanced Research Question
Use SHELXL for refinement, which handles anisotropic displacement parameters and hydrogen bonding networks effectively . For non-planar rings (e.g., the thiazin moiety), apply Cremer-Pople puckering parameters to quantify deviations from planarity via Cartesian coordinates derived from X-ray data . WinGX provides integrated tools for data reduction (SHELXS) and visualization (ORTEP) to cross-validate torsion angles and bond lengths against computational models .

What analytical techniques are critical for validating the purity and stereochemical configuration of this compound?

Basic Research Question
Combine spectroscopic methods:

  • FTIR/Raman : Confirm functional groups (e.g., C-Br stretch at ~550 cm⁻¹, hydroxyl O-H stretch).
  • NMR : Assign protons on the methoxyphenyl (δ ~3.8 ppm for OCH₃) and imidazo-thiazinium core (δ 4.5–5.5 ppm for cyclic CH₂ groups) .
  • Single-crystal XRD : Resolve stereochemistry and hydrogen-bonding patterns, using SHELXL to refine displacement ellipsoids .

How can discrepancies between computational simulations (e.g., DFT) and experimental spectroscopic or crystallographic data be reconciled?

Advanced Research Question
Discrepancies often arise from solvent effects or dynamic conformations not captured in static DFT models. For example:

  • Dynamic NMR : Compare experimental coupling constants (e.g., 3JHH^3J_{HH}) with DFT-predicted values to assess ring puckering dynamics .
  • X-ray vs. DFT : Use WinGX to overlay experimental and optimized structures, focusing on torsion angles (e.g., thiazin ring) and hydrogen-bond geometries . Adjust computational models to include implicit solvent effects or thermal motion parameters .

What strategies are effective for analyzing the compound’s conformational flexibility, particularly in the thiazin ring system?

Advanced Research Question
Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements in the thiazin ring. Calculate q2q_2 (puckering amplitude) and ϕ2\phi_2 (phase angle) from atomic coordinates using the formula:

q2=2Ni=1Nzi2,ϕ2=arctan(zisin(θi)zicos(θi))q_2 = \sqrt{\frac{2}{N} \sum_{i=1}^{N} z_i^2}, \quad \phi_2 = \arctan\left(\frac{\sum z_i \sin(\theta_i)}{\sum z_i \cos(\theta_i)}\right)

where ziz_i are displacements from the mean plane and θi=2π(i1)N\theta_i = \frac{2\pi(i-1)}{N} . Compare results with molecular dynamics simulations to assess energy barriers for ring inversion.

How can researchers address challenges in reproducing synthetic yields or purity across different laboratories?

Basic Research Question
Standardize protocols using:

  • Stoichiometric control : Precisely measure reagents (e.g., 1:1 molar ratio of bromoethanone to thiosemicarbazide) .
  • Purification : Optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) via solubility tests.
  • QC metrics : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and HPLC (≥95% purity threshold) .

What computational tools are recommended for predicting the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced Research Question
Use Gaussian or ORCA for:

  • Fukui functions : Identify electrophilic centers (e.g., imidazo-thiazinium core) and nucleophilic sites (e.g., hydroxyl group).
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity in substitution reactions . Validate predictions experimentally via trapping reactions (e.g., alkylation at the hydroxyl oxygen) .

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